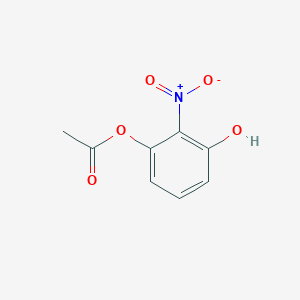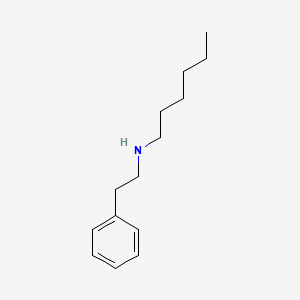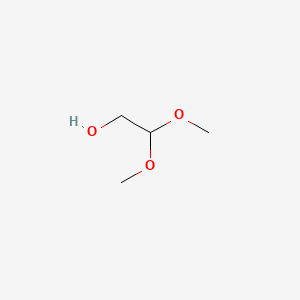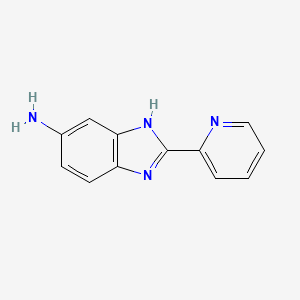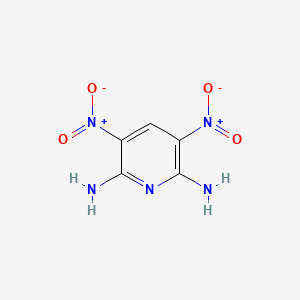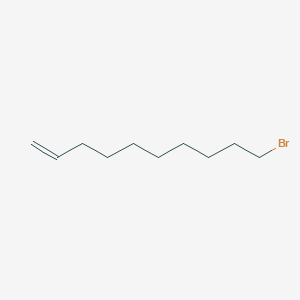
1,5-dimethyl-1H-indole-3-carbaldehyde
Descripción general
Descripción
1,5-Dimethyl-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde, a compound that is part of the indole family, characterized by a heterocyclic structure that includes a benzene ring fused to a pyrrole ring. The indole moiety is a common framework in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the treatment of indole-3-carbaldehyde with epichlorohydrin leads to the formation of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde . This compound can further react with active methylene compounds to yield crotonic condensation products while retaining the oxirane ring. The reaction conditions can significantly influence the structure of the resulting products, as seen in the formation of an oxazolone ring and bisacylation of the oxirane fragment when acetic anhydride is used . Another synthesis approach involves the ring opening of indole under acidic conditions, followed by diazotization and cyclization to obtain 1H-indazole-3-carbaldehyde . This method is noted for its low cost, simplicity, and suitability for industrial production.
Molecular Structure Analysis
Although the provided papers do not directly describe the molecular structure of this compound, they do provide insights into the structural aspects of related compounds. For example, the crystal and molecular structure of a dimethylindium-pyridine-2-carbaldehyde oximate complex is detailed, highlighting the coordination of oximate groups to indium atoms and the geometry of the indium centers . This information, while not directly related to this compound, underscores the importance of molecular geometry and coordination in the structural analysis of indole derivatives.
Chemical Reactions Analysis
The reactivity of indole-3-carbaldehyde derivatives is influenced by the functional groups attached to the indole core. The synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its subsequent reactions demonstrate the compound's ability to undergo condensation reactions and ring transformations under different conditions . The use of different reagents and catalysts can lead to the formation of various heterocyclic structures, such as oxazolone, or result in the opening of the oxirane ring to form amides.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, based on the properties of similar indole derivatives, it can be inferred that factors such as substituent effects, steric hindrance, and electronic properties of the functional groups would influence the compound's solubility, melting point, boiling point, and reactivity. The synthesis methods and reaction conditions outlined in the papers suggest that these indole derivatives are amenable to chemical manipulation, which could be used to tailor their physical and chemical properties for specific applications .
Aplicaciones Científicas De Investigación
Molecular Structure and Interaction Analysis
1,5-Dimethyl-1H-Indole-3-Carbaldehyde's structural properties and intermolecular interactions have been explored. This includes the study of its crystal structure, Hirshfeld surface analysis, and thermal stability, which are crucial for understanding its behavior in various scientific applications (Barakat et al., 2017).
Synthesis and Reaction Mechanisms
Several studies focus on the synthesis of this compound and its derivatives. These include:
- Methods for preparing 1H-indole-2-carbaldehydes and related compounds through gold(I)-catalyzed cycloisomerization (Kothandaraman et al., 2011).
- Synthesis involving the reduction of nitrophenylacetaldehyde and subsequent reactions leading to various indole derivatives (Acheson et al., 1979).
- Examination of oxidation mechanisms of dimethylindole derivatives to carbaldehydes using inorganic peroxo anions (Balón et al., 1993).
Catalysis and Organic Synthesis
This compound has been used in the development of catalysts and the synthesis of organic compounds. This includes:
- The synthesis of Schiff bases and palladacycles with an indole core, which have applications in catalysis (Singh et al., 2017).
- The creation of indole-based chromene derivatives with potential antimicrobial activity (Kathrotiya et al., 2012).
Pharmaceutical Research
Research on this compound extends to pharmaceutical applications, focusing on its potential as a building block for compounds with antiproliferative properties against cancer cells (Fawzy et al., 2018).
Green Chemistry Applications
The compound has been used in green chemistry, exemplified by a study on Knoevenagel condensation of indole-3-carbaldehydes, highlighting its role in environmentally friendly synthetic routes (Madan,2020)
Mecanismo De Acción
Target of Action
1,5-dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole family . Indole derivatives are known to bind with high affinity to multiple receptors , making them ideal precursors for the synthesis of active molecules . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to produce biologically active structures, suggesting that they may have significant molecular and cellular effects .
Direcciones Futuras
Indole derivatives like 1,5-dimethyl-1H-indole-3-carbaldehyde have a vital role as precursors for the synthesis of various heterocyclic derivatives . They are considered key in the synthesis of pharmaceutically active compounds and indole alkaloids . Therefore, the future directions of this compound could involve further exploration of its potential uses in pharmaceutical chemistry.
Análisis Bioquímico
Biochemical Properties
1,5-dimethyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, are known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions often involve the binding of the indole moiety to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, this compound may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating their activity and influencing downstream signaling events .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been shown to activate the aryl hydrocarbon receptor (AhR) in intestinal immune cells, leading to the production of interleukin-22, which plays a role in mucosal immunity . Furthermore, this compound may affect cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, this compound may act as an agonist or antagonist of certain receptors, thereby modulating their signaling pathways . Additionally, it can inhibit or activate enzymes by binding to their active sites, resulting in changes in enzyme activity and subsequent alterations in cellular processes . These molecular interactions ultimately lead to changes in gene expression, protein function, and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can be relatively stable under certain conditions, but may degrade over time when exposed to light, heat, or oxidative stress . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, such as changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity . Threshold effects may also be observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this threshold may lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.
Propiedades
IUPAC Name |
1,5-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-11-10(5-8)9(7-13)6-12(11)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHIBJIGOOTZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362889 | |
| Record name | 1,5-dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335032-69-4 | |
| Record name | 1,5-dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)
